1-Formyl-1-(triisopropylsilyloxy)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

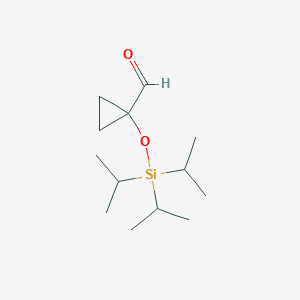

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound characterized by the presence of an aldehyde group and a silicon-based substituent. Its molecular formula is C₁₃H₂₆O₂Si, and it has a molecular weight of 242.43 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with triisopropylsilyl chloride and formylating agents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Análisis De Reacciones Químicas

1-Formyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular formula of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is C₁₃H₂₆O₂Si, with a molecular weight of 242.43 g/mol. The compound's reactivity is primarily attributed to the aldehyde group, which can undergo various chemical transformations:

- Oxidation : The aldehyde can be oxidized to carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to primary alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The silicon-based substituent allows for nucleophilic substitution reactions, enhancing the compound's versatility in synthetic applications.

Applications in Scientific Research

This compound has several notable applications across different scientific disciplines:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further, facilitating the creation of diverse chemical entities. This property is particularly useful in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a model to investigate the pharmacokinetics and pharmacodynamics of silicon-containing drugs. Its ability to interact with biological targets makes it a candidate for further exploration in drug development .

Material Science

The compound is employed in the development of new materials with enhanced properties such as increased stability and reactivity. Its unique combination of functional groups can lead to innovative applications in polymers and coatings .

Mecanismo De Acción

The mechanism of action of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The silicon-based substituent can enhance the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .

Comparación Con Compuestos Similares

1-Formyl-1-(triisopropylsilyloxy)cyclopropane can be compared to other similar compounds, such as:

1-Formyl-1-(trimethylsilyloxy)cyclopropane: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group. The bulkier triisopropylsilyl group in this compound provides increased steric hindrance, affecting its reactivity and stability.

1-Formyl-1-(triethylsilyloxy)cyclopropane: This compound features a triethylsilyl group, which is intermediate in size between trimethylsilyl and triisopropylsilyl groups.

Actividad Biológica

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic organic compound characterized by its unique structural features, including an aldehyde functional group and a triisopropylsilyloxy substituent. Its molecular formula is C₁₃H₂₆O₂Si, and it has a CAS number of 220705-67-9. The biological activity of this compound is primarily influenced by its aldehyde group, which is known for its potential reactivity and interaction with biological systems.

The presence of the aldehyde group allows this compound to participate in various chemical reactions, including nucleophilic additions and condensation reactions. Additionally, the triisopropylsilyloxy group enhances the compound's lipophilicity, potentially influencing its permeability through biological membranes and its interaction with cellular targets.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Acetylcyclopropane | Cyclopropane with an acetyl group | More reactive due to the carbonyl group |

| Triisopropylsilylcyclopropanol | Cyclopropanol with triisopropylsilyl | Lacks the formyl group; more stable |

| Cyclopropanecarboxaldehyde | Cyclopropane with a carboxaldehyde group | Different functional group; more polar |

The uniqueness of this compound lies in its combination of a silicon-containing substituent and an aldehyde functionality, which may provide distinct reactivity patterns not observed in other similar compounds.

Case Studies and Research Findings

Although direct research findings specific to this compound are sparse, studies on related compounds provide insights into potential applications:

- Antimicrobial Activity : Research on aldehydes has demonstrated their effectiveness against various bacterial strains. For instance, formaldehyde has been shown to exhibit broad-spectrum antimicrobial activity due to its ability to cross-link proteins and nucleic acids, leading to cellular dysfunction .

- Drug Development : Compounds that enhance membrane permeability are often explored in drug design. The triisopropylsilyloxy group may confer advantageous properties for developing novel therapeutic agents targeting specific diseases .

- Synthetic Applications : The versatility in synthesizing compounds like this compound allows for modifications that can lead to derivatives with enhanced biological activities. For example, variations in substituents can significantly alter the pharmacological profile of similar aldehyde-containing compounds.

Propiedades

IUPAC Name |

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIGCGAYUCTEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573171 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-67-9 |

Source

|

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.